

Exploring Materials Science with the BM30 Beamline: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

The **BM30** beamline, also known as FAME (French Absorption spectroscopy beamline in Material and Environmental science), located at the European Synchrotron Radiation Facility (ESRF), is a powerful tool dedicated to X-ray Absorption Spectroscopy (XAS). This technique provides crucial insights into the local atomic and electronic structure of materials, making it invaluable for a wide range of scientific disciplines, including materials science, catalysis, geochemistry, and biophysics. This guide offers a comprehensive overview of the **BM30** beamline's capabilities, experimental protocols, and data analysis workflows, tailored for researchers and professionals seeking to leverage this advanced facility.

Introduction to the BM30 Beamline

The FAME beamline is specifically designed for X-ray absorption spectroscopy, a technique that probes the local environment of a specific element within a material. It is particularly well-suited for studying diluted elements in complex matrices. The primary techniques available at **BM30** are:

- X-ray Absorption Near Edge Structure (XANES): This technique provides information about the oxidation state and coordination chemistry of the absorbing atom.
- Extended X-ray Absorption Fine Structure (EXAFS): EXAFS gives details about the local atomic structure, including the number and species of neighboring atoms, their distance from the absorbing atom, and the degree of local disorder.



 X-ray Fluorescence (XRF): This is used for elemental analysis and is the primary detection mode for XAS on dilute samples.

The beamline's versatility allows for a broad range of applications, from investigating the active sites of catalysts under operating conditions to determining the speciation of heavy metals in environmental samples.

Technical Specifications of the BM30 Beamline

The performance of the **BM30** beamline is defined by a set of key technical parameters that researchers should consider when planning their experiments.

Parameter	Value
Energy Range	4.9 - 40 keV
Energy Resolution	6 x 10 ⁻¹ eV @ 12 keV
Maximum Flux on Sample	1 x 10 ¹² ph/s @ 12 keV
Spot Size on Sample (H x V)	15 - 200 μm x 15 - 80 μm
Monochromator	Si(220) double crystal, liquid nitrogen cooled
Detectors	16-element Ge solid-state detector (Mirion)

Experimental Protocols

Detailed experimental planning and execution are critical for successful XAS measurements at the **BM30** beamline. Below are generalized protocols for common types of experiments performed at the facility.

In Situ XAS of a Catalyst for Methane Dry Reforming

This protocol is based on studies of catalytic processes, such as the investigation of borondoped cobalt nanoparticles for methane dry reforming.

3.1.1. Sample Preparation



- The catalyst powder is pressed into a self-supporting wafer of a defined diameter (e.g., 10 mm).
- The wafer is loaded into a specialized in situ reaction cell. This cell is designed to allow for gas flow and heating of the sample while collecting XAS data.
- The cell is connected to a gas handling system capable of delivering precise mixtures of reactants (e.g., CH₄, CO₂) and inert gases (e.g., He, Ar).

3.1.2. XAS Data Acquisition

- The reaction cell is mounted on the beamline's sample stage.
- The X-ray beam is focused on the catalyst wafer.
- An initial XAS spectrum of the fresh catalyst is recorded at room temperature in an inert atmosphere.
- The catalyst is then pre-treated in situ by heating to a specific temperature (e.g., 400 °C) under a reducing or inert atmosphere to activate it.
- After pre-treatment, the temperature and gas flow are adjusted to the desired reaction conditions.
- XAS spectra are continuously collected at the relevant absorption edge (e.g., Co K-edge) throughout the catalytic reaction to monitor changes in the catalyst's structure and oxidation state.
- Data is typically collected in fluorescence mode using the multi-element Ge detector to maximize the signal from the dilute active species.

Experimental Workflow for In Situ Catalysis





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Caption: Workflow for an in-situ XAS experiment on a catalyst.

Ex Situ XAS of Nanomaterials

This protocol is relevant for the characterization of synthesized materials where in situ measurements are not required, for example, in the study of Ce³⁺-doped YAG nanocrystals.

3.2.1. Sample Preparation

- The nanomaterial powder is finely ground to ensure homogeneity.
- The powder is then diluted with an X-ray transparent matrix (e.g., boron nitride or cellulose) to achieve an appropriate absorption edge step.
- The mixture is pressed into a pellet of a standard size.
- For highly concentrated samples, data can be collected in transmission mode. For dilute samples, fluorescence mode is used.

3.2.2. XAS Data Acquisition

- The sample pellet is mounted on a sample holder.
- The data is collected at room temperature or, if required, at cryogenic temperatures using a cryostat to minimize thermal disorder.



- Multiple scans are typically recorded for each sample and then averaged to improve the signal-to-noise ratio.
- A reference spectrum of a standard compound with the element of interest in a known oxidation state and coordination environment is also measured for energy calibration and comparison.

Data Analysis Workflow

The analysis of XAS data is a multi-step process aimed at extracting quantitative structural and electronic information.

4.1. XANES Analysis

- Pre-edge subtraction: A polynomial is fitted to the pre-edge region and subtracted from the entire spectrum.
- Normalization: The spectrum is normalized to the edge jump to allow for quantitative comparisons between different samples.
- Linear Combination Fitting (LCF): The XANES spectrum of the unknown sample can be fitted with a linear combination of spectra from known reference compounds to determine the proportion of each species in the sample.
- Edge Position Analysis: The energy position of the absorption edge is sensitive to the oxidation state of the absorbing atom.

4.2. EXAFS Analysis

- Background Subtraction: A smooth background function is subtracted from the post-edge region to isolate the EXAFS oscillations (χ(E)).
- Conversion to k-space: The energy scale is converted to photoelectron wavevector (k) space $(\chi(k))$.
- Fourier Transform: The k-weighted EXAFS signal (kⁿχ(k)) is Fourier transformed to obtain a
 pseudo-radial distribution function, which shows peaks corresponding to the different
 coordination shells around the absorbing atom.



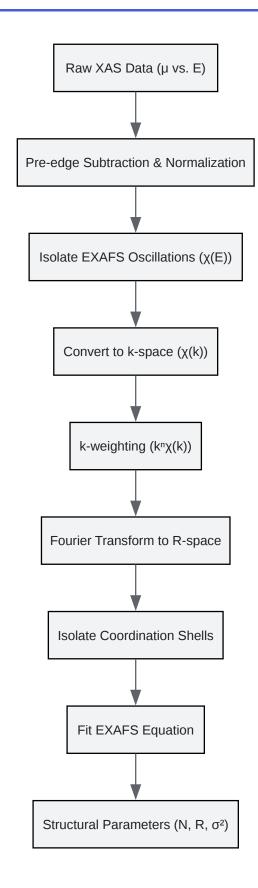




• Fitting: The EXAFS equation is used to fit the experimental data, typically by isolating the contribution of each coordination shell. The fitting parameters include the coordination number (N), the interatomic distance (R), the Debye-Waller factor (σ^2), and the edge-energy shift (ΔE_0).

EXAFS Data Analysis Workflow





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Caption: A typical workflow for the analysis of EXAFS data.



Case Study: Quantitative Data from Materials Science Research at BM30

The following tables summarize representative quantitative data extracted from publications based on research conducted at the **BM30** beamline.

In Situ Study of Boron-Doped Cobalt Catalysts for Methane Dry Reforming

This study investigated the effect of boron doping on the structure of cobalt catalysts under reaction conditions.

Sample	Coordination Shell	Coordination Number (N)	Bond Distance (R, Å)	Debye-Waller Factor (σ², Ų)
Co/ZrO ₂	Co-Co	8.1 ± 0.8	2.49 ± 0.01	0.007 ± 0.001
Co(B)/ZrO ₂	Co-Co	7.5 ± 0.7	2.48 ± 0.01	0.008 ± 0.001

Data extracted from a study on cobalt catalysts, illustrating the subtle structural changes upon boron doping.

Characterization of Ce³⁺-doped YAG Nanocrystals

This research focused on the synthesis and characterization of YAG nanocrystals with high concentrations of Ce³⁺ ions.

Ce ³⁺ Concentration (mol%)	Y-O Coordination Number (N)	Y-O Bond Distance (R, Å)
1	8.0 (fixed)	2.37
8	8.0 (fixed)	2.38
12	8.0 (fixed)	2.39
20	8.0 (fixed)	2.40
30	8.0 (fixed)	2.41



This table shows the increase in the Y-O bond distance with increasing Ce³⁺ concentration, indicating the incorporation of the larger Ce³⁺ ions into the YAG lattice.

Conclusion

The **BM30** (FAME) beamline at the ESRF is a premier facility for X-ray Absorption Spectroscopy, offering advanced capabilities for materials science research. Its high flux, wide energy range, and versatile sample environments enable detailed investigations into the local atomic and electronic structure of a wide variety of materials under both ex situ and in situ conditions. By following well-defined experimental protocols and data analysis workflows, researchers can obtain high-quality, quantitative data to advance their understanding of complex material systems. This guide provides a foundational understanding for researchers, scientists, and drug development professionals to effectively utilize the **BM30** beamline in their research endeavors.

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